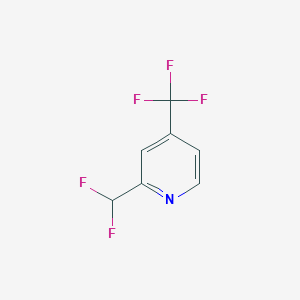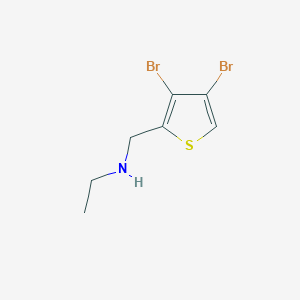![molecular formula C9H16FN B13015340 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Fluorobicyclo[222]octan-1-yl}methanamine is a chemical compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine typically involves the fluorination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octan-1-amine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or dichloromethane, and at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methylamine
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methanone
Uniqueness
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H16FN |
|---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C9H16FN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2 |
InChI Key |
ASOMTLQNFDJTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)
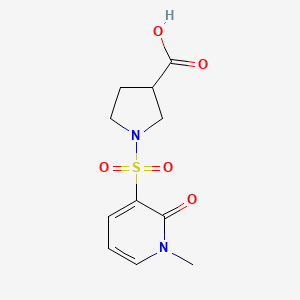
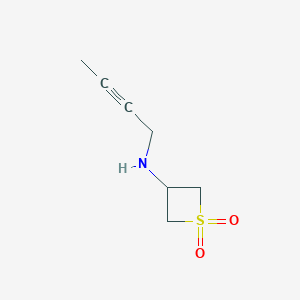
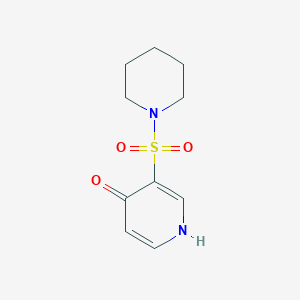
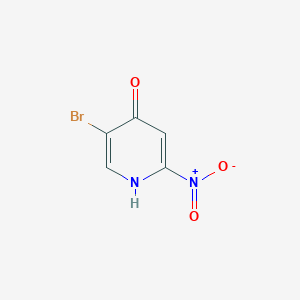
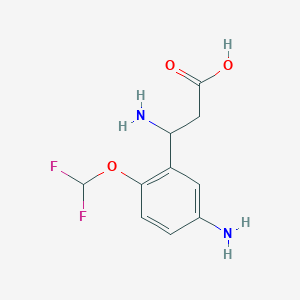
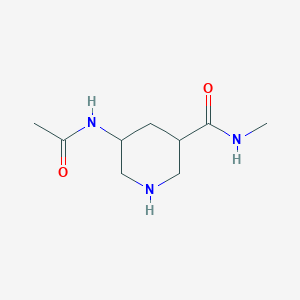
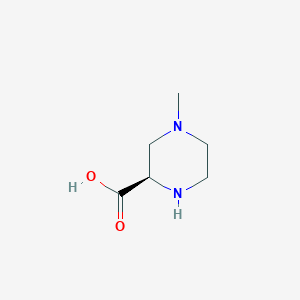
![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)
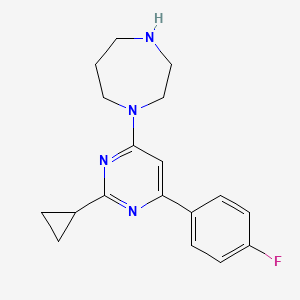
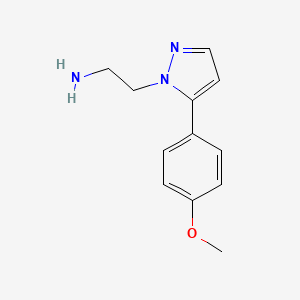
![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
